
3-(3-Methylphenyl)-2-propenylzinc iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylphenyl)-2-propenylzinc iodide is an organozinc compound that is used in organic synthesis. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are known for their reactivity and are often used in cross-coupling reactions to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(3-Methylphenyl)-2-propenylzinc iodide can be synthesized through the reaction of 3-(3-Methylphenyl)-2-propenyl bromide with zinc in the presence of iodine. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction conditions often involve the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis method. This would include optimizing the reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be considered to improve efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylphenyl)-2-propenylzinc iodide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or alcohol.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The zinc atom can be substituted with other metals or groups in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products Formed
Oxidation: 3-(3-Methylphenyl)-2-propenone or 3-(3-Methylphenyl)-2-propenol.
Reduction: 3-(3-Methylphenyl)-2-propene.
Substitution: Various substituted alkenes depending on the coupling partner.
Aplicaciones Científicas De Investigación
3-(3-Methylphenyl)-2-propenylzinc iodide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Can be used to modify biological molecules for research purposes.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylphenyl)-2-propenylzinc iodide involves the formation of a carbon-zinc bond, which is highly reactive. This reactivity allows it to participate in various chemical reactions, such as cross-coupling, where it forms new carbon-carbon bonds. The zinc atom acts as a nucleophile, attacking electrophilic carbon atoms in other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methylphenyl)-2-propenylmagnesium bromide: Another organometallic compound with similar reactivity but contains a magnesium atom instead of zinc.
3-(3-Methylphenyl)-2-propenyl lithium: Contains a lithium atom and is more reactive than the zinc compound.
3-(3-Methylphenyl)-2-propenyl copper: Contains a copper atom and is used in different types of coupling reactions.
Uniqueness
3-(3-Methylphenyl)-2-propenylzinc iodide is unique due to its moderate reactivity, which makes it easier to handle compared to its lithium and magnesium counterparts. It also offers a good balance between reactivity and stability, making it suitable for a wide range of synthetic applications.
Propiedades
Fórmula molecular |
C10H11IZn |
|---|---|
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
iodozinc(1+);1-methyl-3-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11.HI.Zn/c1-3-5-10-7-4-6-9(2)8-10;;/h4,6-8H,1,5H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
XRWGYQJKYWCZHH-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC=C1)C[C-]=C.[Zn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


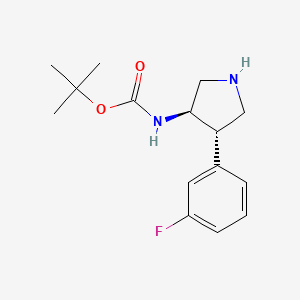
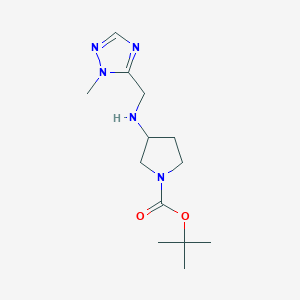


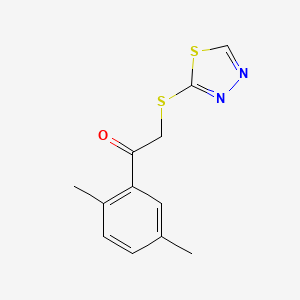
![4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)
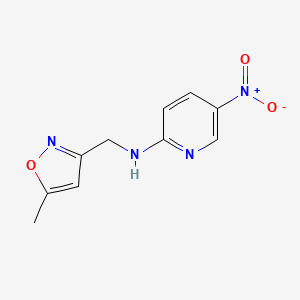
![5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
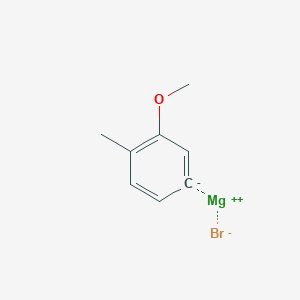
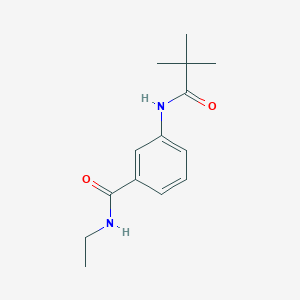

![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)
